molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]thiazepin-11-amine CAS No. 5786-26-5

Dibenzo[b,f][1,4]thiazepin-11-amine

Cat. No. B047941
CAS RN: 5786-26-5
M. Wt: 226.3 g/mol
InChI Key: HTGHLKRKXHUWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives involves several key methodologies. One approach reported the efficient synthesis through intramolecular aromatic denitrocyclization, starting from 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, leading to the formation of primary amines and their subsequent transformation into amides by acylation (Smirnov et al., 2007). Another method includes a facile and efficient metal-free synthesis via Smiles rearrangement, achieving excellent yields (Zhao et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized through various analytical techniques. X-ray crystal analysis confirmed the structure of synthesized derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Du & Wu, 2020).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including aminolysis and Bischler-Napieralski ring closure, to yield neuroleptics in the series of 11-amino substituted dibenzo[b,f]-1, 4-thiazepine (Schmutz et al., 1967). Additionally, these compounds have been explored for their antimicrobial activities against gram-positive and gram-negative bacteria, showing significant activity (Tailor et al., 2014).

Physical Properties Analysis

Research on the physical properties of this compound derivatives focuses on their synthesis and potential applications rather than detailed physical characterization. The efficient synthesis methods and high yields suggest that these compounds have stable physical properties conducive to further chemical manipulations and studies.

Chemical Properties Analysis

The chemical properties of this compound derivatives are exemplified by their reactivity and potential bioactivity. These compounds are versatile intermediates in the synthesis of various neuroleptic and psychotropic agents, with the ability to undergo nucleophilic substitution reactions and form stable heterocyclic compounds (Ueda & Umio, 1975). Their chemical versatility is also shown in the development of novel anticancer compounds, demonstrating the broad spectrum of chemical reactivity and potential pharmacological applications (Gudisela et al., 2017).

Scientific Research Applications

  • Bioactivity and Medicinal Screening : Dibenzo[b,f][1,4]thiazepin-11-amine derivatives show significant potential for bioactivity, making them useful for biomedicinal screening (Smirnov et al., 2007).

  • Calcium Channel Antagonists : This compound and its derivatives have been investigated for their potential as calcium channel antagonists (Li et al., 1993).

  • Antipsychotic Drug Synthesis : this compound is a key intermediate in the synthesis of Quetiapine, an antipsychotic drug, with a high yield and purity (Venkata Ramana et al., 2015).

  • Antimicrobial Activity : Certain derivatives of this compound have demonstrated antimicrobial activity at specific concentrations (Gondalia, 2018).

  • Anticancer Activity : Some N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl) derivatives have shown potent cytotoxic activities against human cancer cell lines, suggesting a role in cancer treatment (Gudisela et al., 2017).

  • Neuroleptic Properties : Dibenzo[b,f][1,4]-thiazepin-11-amine is also known as a neuroleptic derivative with pharmacological effects like apomorphine antagonism and cataleptic activities (Schmutz, 1975).

  • Synthesis of Quetiapine : This compound is a key precursor in the synthesis of carbon-14-labeled analogs of Quetiapine, an important drug in scientific research (Saadatjoo et al., 2016).

Mechanism of Action

Target of Action

Dibenzo[b,f][1,4]thiazepin-11-amine is a compound that is related to the family of Quetiapine Fumarate . Quetiapine Fumarate is an antipsychotic drug , suggesting that this compound may also have similar targets.

Mode of Action

As it is related to quetiapine fumarate , it may share similar mechanisms. Quetiapine Fumarate is known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.

Biochemical Pathways

Given its potential relation to quetiapine fumarate , it may influence similar pathways. Quetiapine Fumarate is known to affect the dopaminergic, serotonergic, and adrenergic neurotransmitter systems.

Result of Action

If it shares similarities with quetiapine fumarate , it may have antipsychotic effects, potentially influencing mood and behavior.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

benzo[b][1,4]benzothiazepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGHLKRKXHUWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5786-26-5
Record name Dibenzo(b,f)(1,4)thiazepin-11-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the main structural characteristic of the synthesized compounds and what is their proposed application?

A1: The research focuses on the synthesis of a series of N-[4’-(5”-aryl-1”-H-pyrazol-3”-yl)phenyl]dibenzo[b,f][1,4]thiazepin-11-amine derivatives. These compounds share a central this compound moiety with an aryl-pyrazole substituent. The study explores their potential as antimicrobial agents by evaluating their activity against various microorganisms. []

Q2: How were these compounds synthesized and characterized?

A2: The compounds were synthesized through a condensation reaction between 1”-[4’-diabenzo[b,f][1,4] thiazepin-11-yl)aminophenyl]-3”-aryl-2-ene-l”-ones and hydrazine hydrate. [] The synthesized derivatives were then characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and mass spectrometry. These analyses provided crucial information regarding the structure and purity of the synthesized compounds. []

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